molecular formula C11H15AsO4 B14726598 5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid CAS No. 5425-28-5

5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid

Katalognummer: B14726598
CAS-Nummer: 5425-28-5
Molekulargewicht: 286.16 g/mol
InChI-Schlüssel: OXINJJLMUDESAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid is an organoarsenic compound with the molecular formula C11H15AsO4. This compound is characterized by the presence of an arsenic atom bonded to a phenyl ring, which is further connected to a pentanoic acid chain. The compound has a molecular weight of 286.156 g/mol and a boiling point of 495.7°C at 760 mmHg .

Vorbereitungsmethoden

The synthesis of 5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid typically involves the reaction of 4-bromo-phenylpentanoic acid with arsenic trioxide in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic acid derivatives.

    Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells. The molecular targets

Eigenschaften

CAS-Nummer

5425-28-5

Molekularformel

C11H15AsO4

Molekulargewicht

286.16 g/mol

IUPAC-Name

5-(4-dihydroxyarsanylphenyl)pentanoic acid

InChI

InChI=1S/C11H15AsO4/c13-11(14)4-2-1-3-9-5-7-10(8-6-9)12(15)16/h5-8,15-16H,1-4H2,(H,13,14)

InChI-Schlüssel

OXINJJLMUDESAW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCCCC(=O)O)[As](O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.